(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

Catalog No.
S14576354
CAS No.
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6...

Product Name

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

IUPAC Name

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1

InChI Key

UILIRDSKQDMMDN-SECBINFHSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CC2

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC[C@@H]1C(=O)O)CC2

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid is a unique compound characterized by its spirocyclic structure, which incorporates both nitrogen and carbon functionalities. The molecular formula is C13H21NO4C_{13}H_{21}NO_4 with a molecular weight of approximately 255.31 g/mol. This compound features a tert-butoxycarbonyl group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler structures.
  • Reduction: The carbonyl groups can be reduced to alcohols or other functional groups using reducing agents.

These reactions are essential for modifying the compound to develop new derivatives with potentially enhanced biological activities or different properties .

The synthesis of (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid can be achieved through several methods:

  • Starting from Amines: Utilizing a suitable amine precursor, the compound can be synthesized via a multi-step process involving protection of the amine followed by cyclization to form the spiro structure.
  • Carbonylation Reactions: Employing carbonylation techniques where appropriate reagents are used to introduce the carboxylic acid functionality.
  • One-Pot Synthesis: Recent methodologies have explored one-pot reactions that streamline the synthesis by combining multiple steps into a single reaction vessel, improving yield and reducing purification steps .

Due to its unique structure, (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
  • Research: In studies focusing on spirocyclic compounds and their effects on biological systems.
  • Material Science: Potential use in creating novel materials due to its unique structural properties.

The versatility of this compound makes it a candidate for further research and development in various fields .

Interaction studies involving (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid are essential for understanding its mechanism of action and potential interactions with biological targets. Preliminary data suggest that it may interact with specific receptors or enzymes within metabolic pathways. Detailed pharmacokinetic and pharmacodynamic studies are necessary to characterize these interactions fully and assess the compound's therapeutic potential .

Several compounds share structural similarities with (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid, providing a basis for comparison:

Compound NameCAS NumberSimilarity Index
6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid1417743-24-81.00
5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid1373028-01-30.98
cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid187752-72-30.98
1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid1262408-54-70.98
(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid197142-34-00.97

This table highlights how closely related these compounds are based on structural similarity indices, indicating that while they share common features, (6R)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid possesses unique attributes that may influence its reactivity and biological activity differently compared to its analogs .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.14705815 g/mol

Monoisotopic Mass

255.14705815 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types